molecular formula C18H20ClN5O B5596334 2-amino-N-[3-(4-chlorophenyl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide

2-amino-N-[3-(4-chlorophenyl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide

Cat. No. B5596334
M. Wt: 357.8 g/mol
InChI Key: CSVWIKSZPMWWES-UHFFFAOYSA-N
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Description

Imidazo[4,5-b]pyridine derivatives are a prominent class of heterocyclic compounds known for their wide range of pharmacological activities. These compounds have been synthesized and studied for their potential applications in various therapeutic areas. The specific compound mentioned falls within this class, sharing common structural features and likely possessing similar chemical and physical properties.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives typically involves multi-step reactions, including cyclization of aminopyridines with chloro ketones or haloketones and further modifications. For instance, the synthesis of 2-(4'-chlorophenyl)-6-methyl-(3-N, N'-diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridine variants has been reported, showcasing a method that could be analogous to the synthesis of the compound (Bhuva et al., 2015).

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives is characterized by the presence of an imidazo[4,5-b]pyridine core, often substituted at various positions to modulate the compound's physical and chemical properties. X-ray diffraction and DFT studies can be utilized to confirm the structure and understand the conformational dynamics of these compounds, as demonstrated by Qin et al. (2019) for a related compound (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[4,5-b]pyridine derivatives undergo various chemical reactions, including halogenation, methylation, and reaction with amines, to introduce different functional groups. These reactions significantly affect their chemical properties and potential biological activities. For example, the synthesis of 1-and 3-substituted imidazo[4,5-b]pyridin-2-ones involves heating with urea and arylamine, indicating the versatility in functionalizing the core structure to yield compounds with diverse properties (Yutilov et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on several factors, including its reactivity, toxicity, and potential for bioaccumulation. The presence of a chlorine atom could potentially result in the formation of harmful byproducts if the compound is not properly disposed of .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as detailed studies of its physical and chemical properties. Additionally, if this compound is intended to be used as a drug, extensive biological testing would be needed to determine its efficacy and safety .

properties

IUPAC Name

2-amino-N-[3-(4-chlorophenyl)propyl]-3-ethylimidazo[4,5-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O/c1-2-24-16-15(23-18(24)20)10-13(11-22-16)17(25)21-9-3-4-12-5-7-14(19)8-6-12/h5-8,10-11H,2-4,9H2,1H3,(H2,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVWIKSZPMWWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=N2)C(=O)NCCCC3=CC=C(C=C3)Cl)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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